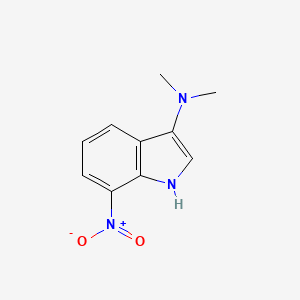

N,N-Dimethyl-7-nitro-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N,N-dimethyl-7-nitro-1H-indol-3-amine |

InChI |

InChI=1S/C10H11N3O2/c1-12(2)9-6-11-10-7(9)4-3-5-8(10)13(14)15/h3-6,11H,1-2H3 |

InChI Key |

NZNNAGJDTNGNPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving N,n Dimethyl 7 Nitro 1h Indol 3 Amine

Mechanistic Investigations of Electrophilic Aromatic Substitution on Nitroindoles

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, and its application to the indole (B1671886) nucleus is well-documented. nih.gov The mechanism typically involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. nih.govacs.org The formation of this intermediate is generally the rate-limiting step, followed by a rapid deprotonation to restore aromaticity. nih.gov

In the case of N,N-Dimethyl-7-nitro-1H-indol-3-amine, the outcome of an EAS reaction is dictated by the directing effects of the existing substituents. The indole ring itself is inherently electron-rich and prone to electrophilic attack, primarily at the C3 position. However, since this position is already substituted, electrophilic attack will be directed to other positions on the pyrrole (B145914) or benzene (B151609) rings.

The N,N-Dimethylamino Group (-NMe₂): Located at C3, this is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Within the indole ring system, this would primarily influence the C2 and C4 positions.

The Nitro Group (-NO₂): Positioned at C7 on the benzene ring, the nitro group is a strong deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles to the meta positions, which are C4 and C6.

The Indole Nitrogen (-NH-): The lone pair on the indole nitrogen contributes to the aromaticity and electron density of the ring, generally favoring substitution on the pyrrole part of the molecule.

The nitration of indole derivatives itself is a classic example of EAS. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Studies on the nitration of N-protected indoles have shown that the reaction proceeds smoothly to yield 3-nitroindoles. researchgate.net For instance, the reaction of 3-substituted indoles with nitronium ions can lead to 3-nitroindole through an electrophilic ipso-substitution, where the existing substituent at C3 is replaced by the nitro group. rsc.orglookchem.com

| Reaction | Electrophile | Key Mechanistic Feature | Reference |

| Aromatic Nitration | Nitronium ion (NO₂⁺) | Formation of a σ-complex (Wheland intermediate). | nih.gov |

| ipso-Substitution | Nitronium ion (NO₂⁺) | Replacement of an existing substituent at the C3 position. | rsc.org |

| Sulfonation | SO₃ (or HSO₃⁺) | Reversible formation of a sulfonic acid derivative. | masterorganicchemistry.com |

Nucleophilic Substitution Reactions at the Indole Core, particularly at C3

While the indole nucleus is electron-rich and typically undergoes electrophilic substitution, the presence of a strong electron-withdrawing group, such as a nitro group, can alter this reactivity profile, making it susceptible to nucleophilic attack. nii.ac.jpresearchgate.net For 3-nitroindoles, the C2=C3 double bond is polarized by the nitro group, making the C2 position electrophilic and capable of acting as a Michael acceptor. researchgate.net

In this compound, the situation is more complex. The electron-donating dimethylamino group at C3 would counteract the effect of the C7-nitro group, reducing the electrophilicity of the C2 position compared to a simple 3-nitroindole. However, nucleophilic substitution reactions remain a possibility.

Studies on related compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that they are excellent substrates for nucleophilic substitution, with various nucleophiles attacking the C2 position. nii.ac.jpcore.ac.uk This suggests that the nitro group's influence can render the pyrrole ring sufficiently electron-deficient.

Furthermore, the synthesis of 3-aminoindoles can be achieved through various pathways, including the reaction of spirocyclic indoles with nucleophiles like hydrazine (B178648) hydrate (B1144303), which ultimately transforms the C3 position. nih.gov Vicarious Nucleophilic Substitution (VNS) of hydrogen is another relevant mechanism, particularly for electron-deficient aromatics like nitroquinolines, where a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to a nitro group. nih.gov

| Substrate Type | Position of Attack | Nucleophile Examples | Mechanistic Note | Reference |

| 3-Nitroindoles | C2 | Enolates, Amines | Michael-type addition to the C2=C3 bond. | researchgate.net |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | C2 | Piperidine, Pyrrole, Indole, NaSMe | Regioselective substitution with liberation of the methoxy (B1213986) group. | nii.ac.jp |

| Spiro[indole-3,5'-isoxazoles] | C3 | Hydrazine Hydrate | Ring-opening and rearrangement to form 3-aminoindoles. | nih.gov |

Radical Reactions and Oxidative Transformations of Indole Derivatives

The indole nucleus and its derivatives can participate in radical reactions and are susceptible to oxidation. The presence of both a nitro group and an amino group in this compound suggests a rich potential for such transformations.

The nitro group itself can be a source of radical chemistry, particularly under reductive conditions where single-electron transfer steps can generate radical anions. Conversely, some 5-nitroindole (B16589) derivatives have been shown to induce the generation of reactive oxygen species (ROS), highlighting their role in oxidative processes. nih.gov

The dimethylamino group is susceptible to oxidation. Furthermore, substituted aminoindoles can be unstable towards air oxidation. nih.gov The indole ring itself can undergo oxidative cleavage. A well-known example is the Witkop-Winterfeldt oxidation, which converts indoles into other heterocyclic structures through cleavage of the C2-C3 bond. caltech.edu Biological pathways, such as the kynurenine (B1673888) pathway, also involve the oxidative cleavage of the indole ring of tryptophan. caltech.edu C-3 substituted indoles have also been studied for their antioxidant properties, which involves quenching free radicals through hydrogen or electron transfer mechanisms, leading to a stabilized indolyl radical. nih.gov

Metal-Catalyzed Reactions in the Synthesis and Modification of this compound

Transition metal catalysis offers powerful tools for both the synthesis and modification of complex molecules like this compound. researchgate.net

Synthesis: A primary route to aminoindoles involves the reduction of the corresponding nitroindoles. This transformation is commonly achieved using metal catalysts such as Palladium on carbon (Pd/C) with hydrogen gas. nih.govd-nb.info More recently, inexpensive and environmentally friendly iron powder has been used for the highly selective reduction of nitroarenes, often tolerating other sensitive functional groups. rsc.org

Modification: Metal-catalyzed cross-coupling reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com In recent years, significant progress has been made in using nitroarenes as electrophilic partners in these reactions, a process known as denitrative coupling. acs.orgrhhz.netnih.gov This opens up the possibility of replacing the C7-nitro group of this compound with a variety of other functional groups.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the catalyst into the Ar-NO₂ bond, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.comnih.gov

Reaction Kinetics and Thermodynamic Studies of Nitro-Indole Transformations

Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction can exist as an equilibrium between the indole, nitrous acid, and the N-nitroso product. rsc.org The rate-limiting step in many electrophilic aromatic substitutions, such as nitration, is the formation of the sigma complex. nih.gov The electronic properties of substituents significantly influence reaction rates; for instance, electron-deficient nitroarenes have been observed to exhibit faster reaction kinetics in certain reduction reactions compared to their electron-rich counterparts. rsc.org

Thermodynamic studies provide information on the stability of reactants, intermediates, and products. Calorimetric measurements have been used to determine the thermodynamic properties (enthalpy, entropy, Gibbs free energy) of various indole derivatives, including indoline (B122111) and nitro-containing spiro-indoles. researchgate.netosti.gov These data are essential for predicting the feasibility and equilibrium position of a reaction. For example, thermodynamic calculations on the hydrodenitrogenation of indole have been used to understand the interplay between thermodynamics and kinetics in this important industrial process. osti.gov

The table below presents data from a study on the enantioselective alkylation of indole with a nitrostyrene (B7858105), illustrating how temperature can affect reaction outcomes, a key aspect of kinetic and thermodynamic control. acs.org

Effect of Temperature on the Catalytic Alkylation of Indole with trans-4-Methylthio-β-Nitrostyrene

| Temperature (K) | Enantiomeric Excess (ee, %) | Conversion |

| 298 | 85 | >98% |

| 273 | 82 | >98% |

| 263 | 68 | >98% |

| 233 | -48 | >98% |

Data adapted from a study on a related indole reaction, demonstrating the influence of thermodynamic parameters on stereochemical outcomes. acs.org The change in the sign of the enantiomeric excess at lower temperatures indicates a shift in the favored reaction pathway, highlighting the complexity of the energy landscape. acs.org

Spectroscopic and Advanced Analytical Characterization Techniques in Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-Dimethyl-7-nitro-1H-indol-3-amine is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons on the indole (B1671886) ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group at the 7-position is expected to significantly influence the chemical shifts of the adjacent protons, causing them to resonate at a lower field compared to unsubstituted indoles. The proton at the 2-position of the indole ring would likely appear as a singlet, while the protons on the benzene (B151609) ring (positions 4, 5, and 6) would show characteristic coupling patterns (doublets or triplets) depending on their neighboring protons. The N,N-dimethyl group would present as a sharp singlet, integrating to six protons, in the upfield region, likely around δ 2.5-3.5 ppm. The proton of the N-H group on the indole ring is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. The spectrum of this compound would display signals for all ten carbon atoms. The carbons of the aromatic indole ring would resonate in the δ 100-140 ppm range. The carbon atom attached to the nitro group (C7) and the carbon at position 3a would be significantly deshielded. The carbon atoms of the N,N-dimethyl groups would appear in the upfield region, typically around δ 40-50 ppm.

Hypothetical ¹H and ¹³C NMR Data for this compound

This table is a hypothetical representation based on known chemical shift values for similar structures and is for illustrative purposes only.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~8.2 (br s, 1H) | N1-H | ~140 | C7a |

| ~8.0 (d, 1H) | H-6 | ~135 | C7 |

| ~7.8 (d, 1H) | H-4 | ~128 | C3a |

| ~7.2 (t, 1H) | H-5 | ~125 | C2 |

| ~7.1 (s, 1H) | H-2 | ~120 | C6 |

| ~3.0 (s, 6H) | N(CH₃)₂ | ~118 | C5 |

| ~115 | C4 | ||

| ~105 | C3 | ||

| ~45 | N(CH₃)₂ |

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent aromatic protons on the benzene portion of the indole ring (H-4, H-5, and H-6), aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the H-2 proton would correlate with the C-2 carbon signal.

TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a coupled spin system, even those not directly coupled. This would be particularly helpful in confirming the assignments of the aromatic protons of the indole ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be employed to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact elemental composition can be calculated, confirming the molecular formula as C₁₀H₁₁N₃O₂.

Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 206.0924 | (To be determined) |

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a fingerprint for its structure. For this compound, characteristic fragmentation pathways would be expected. The loss of the nitro group (NO₂) or the dimethylamino group ((CH₃)₂N) would likely be observed as prominent fragment ions. The cleavage of the bond between the indole ring and the amino group would also generate specific fragments that can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification.spectroscopyonline.comwpmucdn.com

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | ~3400-3300 (broad) |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| N-O Stretch (Nitro group) | ~1550-1500 (asymmetric) and ~1350-1300 (symmetric) |

| C=C Stretch (Aromatic) | ~1600-1450 |

The presence of a broad absorption band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the indole ring. Strong absorption bands in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ would be characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C-N stretching of the dimethylamino group would also be observable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For novel indole derivatives, single-crystal X-ray diffraction analysis is invaluable for confirming the regiochemistry of substitution and establishing the stereochemistry of the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of closely related indole structures provides significant insight into the expected molecular geometry. For instance, the crystal structures of other substituted nitroindole derivatives reveal key structural features that would be anticipated in the target molecule. These studies confirm the planarity of the indole ring system and provide precise measurements of bond lengths and angles, which are influenced by the electronic effects of the nitro and dimethylamino substituents. The nitro group is expected to be coplanar with the indole ring to maximize resonance stabilization, while the dimethylamino group will adopt a specific conformation relative to the indole C3 position.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The quality of the structural data is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Below is a hypothetical data table representing the type of information that would be obtained from an X-ray crystallographic analysis of a related 7-nitroindole (B1294693) derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

| Z | 4 |

| R-factor (%) | 4.2 |

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable tools in the synthesis and analysis of indole derivatives like this compound. These methods are employed for the purification of the crude product from reaction mixtures and for the critical assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. For a compound like this compound, a suitable mobile phase, such as a mixture of dichloromethane (B109758) and methanol, would be used to achieve good separation of the product from starting materials and by-products on a silica (B1680970) gel plate. The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the purity of this compound. nih.gov A reversed-phase HPLC method, using a C18 column, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is often used for detection, as the indole ring and the nitro group are strong chromophores. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is not only used to assess purity but also to confirm the identity of the compound by providing its molecular weight. After separation on the HPLC column, the eluent is introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode would likely be used, which would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles and higher pressures. nih.gov This results in faster analysis times, improved resolution, and greater sensitivity, making it a valuable tool for high-throughput analysis and for detecting trace impurities. nih.gov

The purification of nitroindole derivatives is often achieved using column chromatography with silica gel as the stationary phase. For a related compound, N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, purification was successfully carried out using a mobile phase of dichloromethane/methanol.

Below is a data table summarizing typical chromatographic conditions for the analysis and purification of this compound and related compounds.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (e.g., 9:1) | UV (254 nm) | Reaction monitoring, Purity check |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water + 0.1% Formic Acid (gradient) | UV (e.g., 254 nm, 280 nm) | Purity assessment, Quantitative analysis |

| LC-MS | Reversed-Phase C18 | Acetonitrile/Water + 0.1% Formic Acid (gradient) | ESI-MS (Positive Mode) | Purity assessment, Identity confirmation |

| UPLC | Reversed-Phase C18 (sub-2 µm particles) | Acetonitrile/Water + 0.1% Formic Acid (gradient) | UV, MS | High-throughput purity analysis |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (gradient) | - | Purification |

Theoretical and Computational Chemistry Studies of N,n Dimethyl 7 Nitro 1h Indol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, electronic properties, and spectroscopic parameters.

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For nitroindole derivatives, the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino or dimethylamino group significantly influences the electronic distribution and the HOMO-LUMO gap. While specific values for N,N-Dimethyl-7-nitro-1H-indol-3-amine are not reported in the available literature, studies on similar nitroaromatic compounds provide a basis for what to expect.

Table 1: Hypothetical Electronic Properties of this compound based on related compounds

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |

| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 3.0 to 4.0 eV | Chemical reactivity and stability |

Note: These values are estimations based on general principles for similar molecules and are not from direct calculations on this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), representing electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. The region around the indole (B1671886) nitrogen and the dimethylamino group would also exhibit some degree of negative potential. Conversely, the hydrogen atoms of the indole ring and the methyl groups would show positive potential.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For instance, calculated vibrational frequencies can be correlated with experimental IR absorption bands, and calculated chemical shifts can be compared to experimental NMR data. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| IR Spectroscopy | - N-H stretching vibrations (indole ring)- C-H stretching vibrations (aromatic and methyl groups)- Asymmetric and symmetric stretching of the NO₂ group- C-N stretching vibrations |

| ¹H NMR Spectroscopy | - Signals for protons on the indole ring, influenced by the nitro and dimethylamino groups- A singlet for the N(CH₃)₂ protons |

| ¹³C NMR Spectroscopy | - Signals for the carbon atoms of the indole core- A signal for the methyl carbons of the dimethylamino group |

Note: The exact positions of these signals would require specific calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, which is particularly relevant in the context of drug design.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which has a rotatable dimethylamino group, understanding its preferred conformation is important.

Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. MD simulations can reveal how the molecule flexes and moves, and how it interacts with its environment, such as a solvent or a biological receptor.

Structure-Based Drug Design Principles (e.g., virtual screening, pharmacophore modeling)

In the context of drug discovery, computational methods are invaluable. If this compound were to be investigated as a potential drug candidate, the following approaches could be used:

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. If a target for this compound were identified, its structure could be used to find other potential binders.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to be active at a specific biological target. For this compound, a pharmacophore model might include a hydrogen bond acceptor (the nitro group), a hydrogen bond donor (the indole N-H), and an aromatic ring feature. This model could then be used to design new molecules with potentially improved activity.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For a molecule like this compound, computational studies would typically focus on mapping the potential energy surface of a given reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

A key aspect of these studies is the calculation of activation energies (energy barriers), which are crucial for determining reaction rates. For instance, in the iron-catalyzed reduction of nitro compounds, a reaction class relevant to the nitro group in our target molecule, mechanistic studies have employed a combination of kinetics, spectroscopy, and quantum chemistry to understand the process. acs.org Such studies can identify the rate-limiting step of a reaction. For example, in one such study, the hydride transfer to the nitro compound was identified as the rate-limiting step with a computationally and experimentally determined barrier of 22.4 ± 4.0 kcal mol⁻¹. acs.org

Table 1: Representative Thermodynamic Data for a Rate-Limiting Transition State in a Nitro Compound Reduction

| Parameter | Value | Significance |

| ΔG‡ | 22.4 ± 4.0 kcal mol⁻¹ | Overall energy barrier of the rate-limiting step |

| ΔH‡ | 18.3 ± 1.1 kcal mol⁻¹ | Enthalpy change required to reach the transition state |

| ΔS‡ | -14.0 ± 3.8 cal mol⁻¹ K⁻¹ | Change in order/disorder at the transition state |

| Data is analogous from a study on the reduction of 2-nitropropane (B154153) and is illustrative of the types of parameters calculated. acs.org |

Furthermore, computational models can predict the geometry of transition states, revealing the specific atomic interactions that occur during the bond-breaking and bond-forming processes. For reactions involving this compound, this would be invaluable for understanding how the dimethylamino and nitro groups influence the electronic structure and, consequently, the reaction pathway.

Prediction of Reactivity and Selectivity in Indole Transformations

Computational chemistry is instrumental in predicting the reactivity and selectivity of organic transformations. For substituted indoles, a key question is often regioselectivity—which position on the indole ring is most likely to react. The electrophilic nature of 3-nitroindole derivatives has been a subject of significant research, as these compounds can participate in a variety of transformations, including dearomatization processes. nih.gov

The presence of the electron-withdrawing nitro group at the C3 position is crucial for the reactivity of the indole scaffold. mdpi.com This is often complemented by the electronic effects of other substituents. In this compound, the electron-donating dimethylamino group at the C3-amine position and the electron-withdrawing nitro group at the C7 position of the indole ring create a complex electronic environment that dictates its reactivity.

DFT calculations can be used to model various reaction pathways and predict the most favorable outcome. For example, in the nitration of indoles, DFT calculations have been used to elucidate the mechanism and regioselectivity. These studies have shown that the reaction proceeds through a four-membered ring transition state. nih.gov The steric and electronic effects of substituents on the indole ring can be computationally evaluated to predict the yield and regioselectivity of the reaction. For instance, it has been shown that 7-substituted indoles can undergo nitration at the C3 position with good yields, indicating that substitution at the 7-position is well-tolerated. nih.gov

In cycloaddition reactions, another important class of transformations for indoles, computational studies can predict both regioselectivity and stereoselectivity. A computational study on the [3+2] cycloaddition between a nitro-substituted formonitrile N-oxide and various alkenes, including an N,N-dimethyl-substituted alkene, demonstrated that the reaction should proceed with full regioselectivity. mdpi.com The analysis of kinetic parameters in this study showed a clear preference for the formation of one regioisomer over the other. mdpi.com This type of predictive power is essential for designing synthetic routes that yield the desired product with high selectivity.

Table 2: Calculated Global Electrophilicity and Nucleophilicity Indices for Reactants in a [3+2] Cycloaddition

| Compound | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) |

| Nitro-substituted formonitrile N-oxide | High (not specified) | Low (not specified) |

| Isobutene | ≤ 0.6 | ≥ 2.5 |

| Methylenecyclopentane | ≤ 0.6 | ≥ 2.5 |

| Ethyl-vinyl ether | ≤ 0.6 | ≥ 2.5 |

| N,N-dimethyl-vinyl amine | ≤ 0.6 | ≥ 2.5 |

| Data is from a study on nitro-substituted formonitrile N-oxide and electron-rich alkenes, illustrating the use of calculated indices to predict reactivity. mdpi.com |

These computational approaches allow for the in silico screening of different reactants and reaction conditions, saving significant time and resources in the laboratory. For this compound, such studies could predict its behavior in various transformations, such as electrophilic aromatic substitution, nucleophilic addition, and cycloadditions, guiding its synthetic applications.

Structure Activity Relationship Sar Studies of N,n Dimethyl 7 Nitro 1h Indol 3 Amine Analogs

Exploration of Substituent Effects on Molecular Recognition and Biological Interactions

The biological activity of N,N-Dimethyl-7-nitro-1H-indol-3-amine analogs is profoundly influenced by the nature and position of substituents on the indole (B1671886) ring. These modifications can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for effective binding to a biological target.

Research into related indole structures has demonstrated that the introduction of various functional groups can either enhance or diminish biological activity. For instance, in a series of 7-nitro-1H-indole-2-carboxylic acid derivatives, extensive SAR studies revealed that the substituent at the 2-position plays a crucial role in the molecule's inhibitory activity against fructose-1,6-bisphosphatase (FBPase). nih.gov The potency of these inhibitors was found to be highly dependent on the specific chemical nature of the group attached at this position.

Role of the Indole Nitrogen (N1) Substitution in Activity Modulation

In studies of related 5-nitroindole (B16589) derivatives, protection of the N-indole at the first position was found to play a significant role in improving binding to G-quadruplex DNA. nih.gov This suggests that for certain biological targets, a substituent at the N1 position can be crucial for enhancing binding affinity. The nature of the substituent, whether a simple alkyl group or a more complex moiety, can fine-tune the molecule's properties for optimal interaction.

Conversely, for other indole derivatives, the presence of a hydrogen atom at the N1 position is essential for activity, as it can act as a hydrogen bond donor. The specific requirements for N1 substitution are therefore highly dependent on the topology and chemical environment of the target binding site.

Influence of the 7-Nitro Group on Ligand-Target Interactions

The 7-nitro group is a defining feature of this compound and its presence exerts a powerful influence on the molecule's electronic properties and its ability to interact with biological targets. The nitro group is strongly electron-withdrawing, which can significantly alter the charge distribution across the indole ring and impact its reactivity and binding characteristics. nih.gov

The electron-withdrawing nature of the nitro group can create a positive electrostatic potential on the adjacent atoms of the indole ring, making them potential sites for interaction with electron-rich residues in a protein's binding pocket. This phenomenon, known as a π-hole interaction, has been observed for nitro aromatic ligands and can contribute significantly to binding affinity. nih.gov In the case of a 7-nitro-1H-indole derivative, a very short distance between the nitro nitrogen and a methionine residue was observed in a crystal structure, suggesting a functionally relevant interaction. nih.gov

The position of the nitro group is also critical. Studies on chalcones have shown that the position of the nitro group plays an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com Similarly, for indole derivatives, the placement of the nitro group at the 7-position is likely to have a distinct effect on biological activity compared to substitution at other positions.

Impact of the 3-Amine Moiety and its Alkylation on Receptor Binding and Ligand Efficacy

The 3-amine moiety, specifically the N,N-dimethylamino group in this compound, is another critical determinant of its biological activity. This group can participate in hydrogen bonding and ionic interactions, which are often key to a ligand's ability to bind to its receptor with high affinity and efficacy.

The degree of alkylation of the 3-amine group can have a profound impact on its properties. A primary or secondary amine at this position can act as a hydrogen bond donor, while a tertiary amine, such as the N,N-dimethylamino group, can only act as a hydrogen bond acceptor. The basicity of the amine is also affected by alkylation, which in turn influences its potential for ionic interactions with acidic residues in the receptor.

While specific SAR studies on the 3-amine moiety within the 7-nitroindole (B1294693) scaffold are limited, research on other indole-based compounds underscores the importance of this functional group. The nature of the substituent at the 3-position is often a key determinant of a compound's pharmacological profile.

Rational Design Principles for Optimized Indole Scaffolds

The development of optimized indole scaffolds based on this compound relies on the application of rational design principles. This approach leverages an understanding of the SAR to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

One key principle is the use of computational modeling and docking studies to predict how different analogs will interact with a target receptor. nih.govresearchgate.net By visualizing the binding pocket and identifying key interactions, medicinal chemists can design molecules that are more likely to have the desired biological activity.

Another important principle is the systematic exploration of substituent effects at various positions on the indole ring. By creating a library of analogs with diverse chemical functionalities, researchers can identify the key structural features required for optimal activity. nih.gov This iterative process of design, synthesis, and biological evaluation is central to the development of new and more effective indole-based therapeutic agents.

Indole Derivatives as Scaffolds for Enzyme Inhibition

The indole nucleus serves as a versatile template for the design of potent and selective enzyme inhibitors, targeting key players in various disease pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.govdntb.gov.ua Indole derivatives have been extensively investigated as COX inhibitors, with a particular focus on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. nih.govdntb.gov.uatandfonline.com

The anti-inflammatory activity of many indole-containing compounds, famously including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, stems from their ability to block the COX active site. Docking studies of novel indole-based COX-2 inhibitors have revealed key molecular interactions. For instance, the carbonyl group of certain indole acetohydrazide derivatives has been shown to form hydrogen bonds with the hydroxyl group of Tyr355 and the amino group of Arg120 within the COX-2 active site, interactions similar to those observed with indomethacin. nih.govresearchgate.net This specific binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of pro-inflammatory prostaglandins. tandfonline.com

Table 1: Selected Indole-Based COX Inhibitors and their Activity

| Compound ID | Target | Activity | Key Interactions |

|---|---|---|---|

| S3 (an indole acetohydrazide derivative) | COX-2 | Selective inhibition, significant anti-inflammatory activity | Hydrogen bonding with Tyr355 and Arg120 |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. frontiersin.org Inhibition of these enzymes is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease. nih.govwikipedia.org The indole scaffold has proven to be a valuable pharmacophore for designing MAO inhibitors. nih.gov

A variety of indole derivatives have been synthesized and shown to be potent and selective inhibitors of MAO, particularly the MAO-B isoform. nih.gov The mechanism of inhibition involves the indole moiety binding within the active site of the enzyme, preventing the breakdown of neurotransmitters. frontiersin.org This leads to an increase in the concentration of these monoamines in the brain. wikipedia.org Structure-activity relationship studies have shown that the nature and position of substituents on the indole ring are crucial for both potency and selectivity towards MAO-A or MAO-B. nih.gov

Table 2: Example of an Indole-Based MAO-B Inhibitor

| Compound | Target | Potency (Kᵢ) | Selectivity (for MAO-B) |

|---|

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and in Down syndrome. nih.gov Consequently, it has emerged as a significant target for therapeutic intervention. Halogenated indole derivatives have been identified as potent inhibitors of DYRK1A. nih.gov

Crystal structure analysis reveals that these indole-based inhibitors typically function as type-I kinase inhibitors, binding to the ATP-binding pocket of the enzyme. nih.gov The flat heterocyclic indole core fits into the adenine (B156593) pocket. Key interactions include a hydrogen bond between a carbonyl oxygen on the inhibitor and the catalytic Lys188 residue in the enzyme's active site. nih.gov Substituents on the indole ring, such as a chloro group, can form additional interactions, for example with the backbone carbonyl oxygen of Leu241 in the hinge region, enhancing binding affinity and selectivity. nih.gov

Extracellular signal-regulated kinase 2 (ERK2) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently over-activated in many human cancers. google.com Inhibition of ERK2 is therefore a promising strategy for cancer therapy. bioworld.compatsnap.com Azaindole derivatives, which are structural analogs of indoles, have been developed as potent and selective ERK2 inhibitors. bioworld.com

The primary mechanism of action for these inhibitors is competitive inhibition with ATP. patsnap.com The azaindole scaffold binds to the ATP-binding site of the ERK2 enzyme, preventing the phosphorylation and subsequent activation of the kinase. patsnap.com This blockade disrupts the downstream signaling cascade that promotes cell proliferation and survival, leading to anti-proliferative effects in cancer cells. google.combioworld.com

Table 3: Activity of an Exemplified Azaindole-Based ERK2 Inhibitor

| Application | Target Cell Line | Activity (IC₅₀) |

|---|

Ligand Design for G-protein Coupled Receptors (GPCRs), particularly Serotonin Receptors

G-protein coupled receptors are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs. nih.gov The neurotransmitter serotonin exerts its diverse physiological effects through a family of GPCRs. nih.govwikipedia.org The indole structure, being the core of serotonin itself, is an ideal scaffold for designing ligands that target these receptors. nih.gov

Indole derivatives have been developed as ligands for various serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, which are implicated in mood, cognition, and memory. nih.gov The binding of these indole-based ligands is typically anchored by an electrostatic interaction between a protonatable nitrogen atom in the ligand and a highly conserved aspartate residue (Asp3.32) in the receptor. nih.gov The indole moiety itself penetrates deep into a hydrophobic pocket within the receptor, forming interactions with aromatic residues such as tryptophan and phenylalanine. nih.gov Additionally, the NH group of the indole ring can form a hydrogen bond with residues like Thr3.37 in the 5-HT2A receptor, further stabilizing the ligand-receptor complex. nih.gov

Interaction with Nucleic Acids (e.g., G-quadruplex DNA binding)

G-quadruplexes (G4s) are secondary structures formed in guanine-rich sequences of nucleic acids, which are prevalent in telomeres and gene promoter regions. nih.gov The stabilization of these structures by small molecules has emerged as a promising anticancer strategy. nih.govresearchgate.net The planar aromatic nature of the indole scaffold makes it well-suited for interacting with the flat G-quartets that form the core of G4 DNA.

Bis-indole derivatives have been shown to be effective G4 DNA binding and stabilizing agents. nih.govscilit.comresearchgate.net The binding mechanism often involves π-π stacking interactions between the planar indole rings and the G-quartets at the ends of the G4 structure. researchgate.net Additionally, side chains on the indole scaffold can form polar interactions within the grooves or loops of the G4 DNA. researchgate.netscilit.com The flexibility and charge of the linker connecting the two indole units can significantly influence the binding affinity and selectivity for different G4 topologies. nih.govscilit.com Molecular dynamics simulations have shown that flexible bis-indole compounds can adapt their conformation to optimize stacking and polar interactions with the G4 structure, leading to enhanced binding and stabilization. scilit.comresearchgate.net

Applications of this compound in Medicinal Chemistry and Chemical Biology: A Mechanistic Focus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific derivative, this compound, possesses distinct structural features—an electron-rich indole nucleus, a dimethylamino group at the 3-position, and a strong electron-withdrawing nitro group at the 7-position—that suggest its potential utility in various biological applications. This article explores the theoretical and potential applications of this compound based on research into structurally related indole derivatives.

Future Directions and Emerging Research Avenues in N,n Dimethyl 7 Nitro 1h Indol 3 Amine Research

Development of Novel and Efficient Synthetic Methodologies

While foundational methods for the synthesis of nitroindoles exist, future research will focus on developing more efficient, cost-effective, and environmentally benign methodologies. Current strategies often involve nitration of a protected indole (B1671886) or building the ring system from a nitro-functionalized precursor. acs.orgresearchgate.net For instance, the synthesis of 3-nitroindoles can be achieved by treating N-protected indoles with acetyl nitrate (B79036). researchgate.net Similarly, the reduction of a nitro group to an amine, a key step to produce compounds like the amino-analogs of N,N-Dimethyl-7-nitro-1H-indol-3-amine, is often accomplished via catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). nih.govrsc.org

Future advancements are expected in the following areas:

One-Pot Syntheses: Developing multi-step reactions in a single vessel to improve efficiency and reduce waste, such as combined cross-coupling and heteroannulation approaches to form substituted nitroindoles. acs.org

Novel Catalytic Systems: Exploring new catalysts, such as iron(salen) complexes, for the clean and rapid reduction of nitro compounds under mild conditions. acs.org This could provide an alternative to traditional heavy metal catalysts.

Improved Regioselectivity: Fine-tuning reaction conditions to selectively functionalize specific positions on the indole ring, which remains a significant challenge in indole chemistry. mdpi.com For example, controlling the conditions of nitration to selectively yield the 7-nitro isomer over other possibilities is a key goal. researchgate.net

| Synthetic Strategy | Description | Potential Improvement | Reference |

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. Can be adapted for nitroindoles. | Improved yields and better control over the formation of specific isomers. | acs.org |

| N-Protected Indole Nitration | Involves protecting the indole nitrogen and then introducing the nitro group, often at the 3-position. | Higher yields and development of more easily removable protecting groups. | researchgate.net |

| Catalytic Hydrogenation | Reduction of a nitroindole to an aminoindole using a catalyst like Pd/C and a hydrogen source. | Use of more sustainable and cheaper catalysts, such as iron complexes, and milder reaction conditions. | nih.govrsc.orgacs.org |

| Cross-Coupling/Heteroannulation | A sequence to build the indole ring with the nitro group already incorporated into one of the starting materials. | Development of one-pot procedures to increase overall efficiency. | acs.org |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery, enabling the rapid design and optimization of lead compounds. tandfonline.comsciencedaily.com For indole derivatives, these approaches can predict biological activity, optimize binding affinity, and assess pharmacokinetic properties before synthesis is even attempted.

Future research on this compound and its analogs will likely leverage:

Ligand-Based Virtual Screening: Using the known structure of an active compound to screen large virtual libraries for molecules with similar properties, which can lead to the discovery of new scaffolds that inhibit a specific target. nih.gov

Molecular Docking and Dynamics: Simulating the interaction between a ligand and its protein target to understand the key binding interactions. For example, molecular dynamics simulations can reveal crucial hydrogen bond interactions between indole inhibitors and their target enzyme, such as DNA gyrase. nih.gov

In Silico Target Prediction: Employing algorithms to predict potential biological targets for a given compound by comparing its structure to libraries of known bioactive molecules. This can help repurpose existing compounds or uncover new mechanisms of action. nih.gov

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new designs, helping to prioritize compounds with better drug-like properties. tandfonline.com A recent study used such predictions to select 13 hybrid indole derivatives for synthesis out of 67 initial designs. tandfonline.com

Exploration of New Biological Targets and Mechanisms of Action

The indole scaffold is a "privileged structure" known to interact with a wide range of biological targets. mdpi.com While some nitroindoles have been investigated for their anticancer properties by targeting the c-Myc G-quadruplex, there is vast untapped potential. nih.govnih.gov Future research should aim to screen this compound and related molecules against a broader array of targets implicated in various diseases.

Potential new therapeutic areas and targets include:

Neurodegenerative Diseases: Indole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov Some have also been shown to inhibit the aggregation of Aβ amyloid, a key pathological hallmark of the disease. nih.govresearchgate.net

Infectious Diseases: The discovery of indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase suggests a role in developing new anti-tuberculosis agents. nih.gov

Inflammatory Diseases: In silico studies have designed indole hybrids that target enzymes associated with neuroinflammation, such as PLA₂, LOX-5, and COX-2. tandfonline.com

Cannabinoid Receptors: The indole structure is a key component of some synthetic cannabinoid receptor agonists, and high-throughput screening has identified novel indole-3-carboxamides that act as potent CB1 receptor agonists for potential use as analgesics. rsc.org

| Potential Target Class | Specific Target Example | Associated Disease | Reference |

| Enzymes | Acetylcholinesterase (AChE), DNA Gyrase, COX-2 | Alzheimer's Disease, Tuberculosis, Inflammation | tandfonline.comnih.govnih.govnih.gov |

| G-Quadruplex DNA | c-Myc Promoter | Cancer | nih.govnih.gov |

| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Pain, Neurological Disorders | rsc.org |

| Protein Aggregates | Aβ Amyloid | Alzheimer's Disease | nih.govresearchgate.net |

Integration of Chemical Biology and High-Throughput Screening in Indole Research

To accelerate the discovery of new functions for indole compounds, modern drug discovery integrates chemical biology with high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. nih.gov

Emerging trends that will impact research on this compound include:

Development of Novel Probes: Creating stable, indole-based chemical probes for use in HTS assays. For example, 3-acetylindole (B1664109) has been identified as a more stable replacement for L-tryptophan for screening drug binding to human serum albumin. nih.gov

Miniaturized Synthesis and Screening: Utilizing platforms like "chemBIOS" that combine on-chip, solution-based combinatorial synthesis with biological screening. dispendix.com This technology dramatically reduces the time, cost, and resources required, allowing a library of compounds to be synthesized and screened in a matter of days. dispendix.com

Phenotypic Screening: Using HTS to identify compounds that produce a desired change in cell behavior or phenotype, without a preconceived target. This can uncover novel mechanisms of action and first-in-class medicines.

Design of Multi-Targeted Indole Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. The "one molecule, one target" paradigm is often insufficient for these conditions. An emerging strategy is the design of Multi-Target-Directed Ligands (MTDLs), where a single molecule is engineered to interact with two or more targets simultaneously. tandfonline.comnih.gov

The indole scaffold is an ideal starting point for MTDL design. nih.gov Future research will likely focus on creating MTDLs based on the this compound structure by:

Hybrid Molecule Design: Combining the indole core with other known pharmacophores. For example, linking an indole derivative to a fragment of a known anti-inflammatory drug to create a hybrid that targets both neuroinflammation and cholinergic pathways in Alzheimer's disease. tandfonline.comnih.gov

Targeting Synergistic Pathways: Designing molecules that hit multiple, interconnected targets. A successful example involves creating dual inhibitors of 5-HT receptors and cholinesterases for the treatment of Alzheimer's disease. mdpi.com

Simplifying Complex Therapies: MTDLs offer the potential to replace combination therapies (cocktails of multiple drugs), which could reduce the risk of drug-drug interactions and simplify clinical trials. tandfonline.com A study focused on Alzheimer's disease designed novel indole compounds that dually inhibited both AChE and BuChE, with some also inhibiting Aβ amyloid aggregation. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Dimethyl-7-nitro-1H-indol-3-amine, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with nitration of the indole ring at the 7-position. Nitration conditions (e.g., nitric acid/sulfuric acid mixtures) must be optimized to avoid over-nitration or ring degradation. Subsequent N,N-dimethylation can be achieved using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux. Catalysts such as palladium or copper may enhance selectivity . Key conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (60–100°C), and solvent selection (e.g., DMF or toluene) to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be observed?

- NMR : -NMR should show aromatic protons (δ 7.0–8.5 ppm) and dimethylamine protons (δ 2.8–3.2 ppm). The nitro group deshields adjacent protons, shifting resonances downfield.

- IR : A strong asymmetric NO stretch near 1520 cm and symmetric stretch near 1350 cm.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHNO (theoretical MW: 205.08) with fragmentation patterns reflecting loss of NO or CH groups .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

Store at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Use desiccants to mitigate hygroscopicity. Handling should occur in fume hoods with PPE (gloves, lab coats) due to potential irritancy inferred from structurally similar amines .

Advanced Research Questions

Q. How can regioselective nitration at the 7-position of the indole core be achieved, and what factors influence competing substitution patterns?

Regioselectivity is governed by electronic and steric effects. Electron-donating groups (e.g., -N(CH)) at the 3-position direct nitration to the 7-position via resonance stabilization. Steric hindrance from substituents at positions 1 and 2 further restricts nitration to the 7-site. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions, and how does the nitro group modulate this behavior?

The nitro group’s strong electron-withdrawing effect activates the indole ring for NAS at positions ortho and para to itself. Kinetic studies using UV-Vis spectroscopy and HPLC can track intermediate formation. Solvent polarity (e.g., DMSO vs. toluene) and temperature significantly affect reaction rates and product distribution .

Q. How does this compound interact with biological targets such as serotonin receptors, and what in vitro assays validate these interactions?

Radioligand binding assays (e.g., -LSD displacement) and functional cAMP assays in HEK-293 cells transfected with 5-HT receptors are standard. The nitro group may enhance binding affinity via dipole interactions with receptor residues, as seen in hallucinogenic indole derivatives . Dose-response curves and Schild analysis quantify potency (EC) and efficacy .

Q. What analytical strategies effectively identify and quantify synthetic byproducts or degradation products of this compound?

- HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve polar byproducts. MS/MS fragments confirm structures.

- Stability Studies : Accelerated degradation under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions at 40°C identifies hydrolysis or oxidation products. Nitro-reduction to amines is a common degradation pathway .

Q. What computational tools predict the environmental fate and toxicity of this compound, and how are these models validated?

QSAR models (e.g., EPI Suite) estimate biodegradability and ecotoxicity. Molecular docking (AutoDock Vina) predicts binding to enzymes like cytochrome P450. Experimental validation includes Ames tests for mutagenicity and Daphnia magna acute toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.